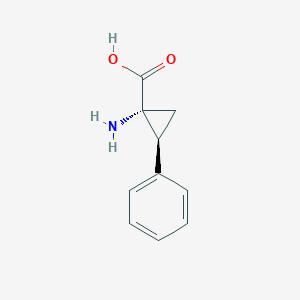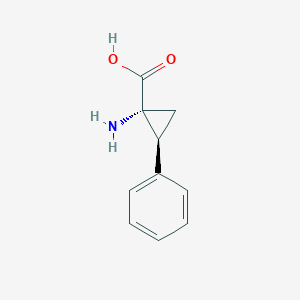![molecular formula C6H8N2O2 B13510072 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-azabicyclo[311]heptane-2,4-dione is a bicyclic compound featuring a unique structure that includes an amino group and a bicyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and efficiency. The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the transformation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reduction process makes it feasible for industrial applications, particularly in the production of pharmaceuticals and other chemical products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions are commonly used in its synthesis and further modifications.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and interactions.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals
Mecanismo De Acción
The mechanism by which 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, influencing biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparación Con Compuestos Similares
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are analogs of piperidine and smaller homologues of tropane.
Bicyclo[3.1.1]heptanes: These compounds share a similar core structure but differ in functional groups and substitutions.
Uniqueness: 1-Amino-3-azabicyclo[311]heptane-2,4-dione is unique due to its specific amino group and bicyclic structure, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
InChI |
InChI=1S/C6H8N2O2/c7-6-1-3(2-6)4(9)8-5(6)10/h3H,1-2,7H2,(H,8,9,10) |
Clave InChI |
UAIUQGKKENEURD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C(=O)NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


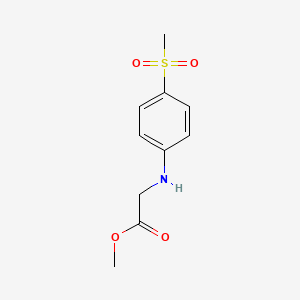
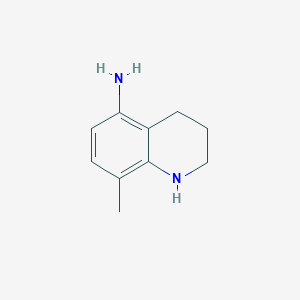

![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
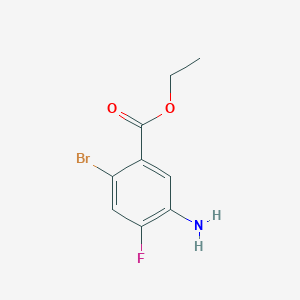
![tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)

![Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)
![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)

